Home > Products > Screening Compounds P39453 > Peramivir trihydrate
Peramivir trihydrate - 1041434-82-5

Peramivir trihydrate

Catalog Number: EVT-346680
CAS Number: 1041434-82-5
Molecular Formula: C15H30N4O5
Molecular Weight: 346.42 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Peramivir trihydrate (C15H28N4O4) is a potent antiviral drug candidate effective against influenza A and B viruses, including avian influenza (H5N1). [, ] It functions as a neuraminidase inhibitor, a class of drugs that impede the release of newly formed viral particles from infected cells, thereby hindering the spread of the virus within the host. [, ]

Synthesis Analysis

The synthesis of peramivir trihydrate involves several methods that have been optimized for yield and purity. One notable method utilizes low-toxicity alcohol solvents instead of more hazardous solvents like methanol. The general process includes:

  1. Preparation of Aqueous Solution: The starting material, peramivir, is dissolved in water to create an aqueous solution.
  2. Addition of Alcoholic Solvent: An alcoholic solvent (such as 1-propanol or 2-propanol) is added to the solution.
  3. Stirring: The mixture is stirred continuously for a specified duration (typically between 6 to 24 hours), promoting the crystallization of peramivir trihydrate.
  4. Vacuum Drying: The product is then subjected to vacuum drying to reduce moisture content and remove residual solvents .

This method has demonstrated improved yields (approximately 95%) compared to previous methods that yielded between 73.1% and 90% .

Molecular Structure Analysis

The molecular structure of peramivir trihydrate features a cyclopentane ring with various functional groups including a guanidine moiety and an acetylamino group. The stereochemistry is defined by specific configurations at several chiral centers:

  • Chiral Centers: The compound has four chiral centers at positions 1, 2, 3, and 4 of the cyclopentane ring.
  • Hydration: Each molecule of peramivir binds with three water molecules in its trihydrate form, which influences its solubility and stability.

The structural formula can be represented as:

C15H28N4O43H2O\text{C}_{15}\text{H}_{28}\text{N}_{4}\text{O}_{4}\cdot 3\text{H}_{2}\text{O}

This structure allows peramivir to effectively bind to the active site of neuraminidase enzymes in influenza viruses .

Chemical Reactions Analysis

Peramivir trihydrate participates in several chemical reactions primarily related to its mechanism of action as a neuraminidase inhibitor:

Mechanism of Action

Peramivir exerts its antiviral effects by inhibiting the neuraminidase enzyme found on the surface of influenza viruses. This enzyme is crucial for viral replication as it facilitates the release of new virions from infected cells. The mechanism can be summarized as follows:

  • Inhibition of Viral Release: By binding tightly to the active site of neuraminidase, peramivir prevents the cleavage of sialic acid residues on the cell surface.
  • Reduction in Viral Spread: This inhibition leads to a decrease in viral spread within the respiratory tract, allowing the host's immune system to combat the infection more effectively.

Pharmacokinetic studies have shown that peramivir has a half-life of approximately 20 hours and is predominantly eliminated via renal clearance .

Physical and Chemical Properties Analysis

Peramivir trihydrate exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline powder.
  • Solubility: Peramivir trihydrate is soluble in water (≥19.1 mg/mL with gentle warming) but insoluble in dimethyl sulfoxide.
  • Stability: The compound is stable under normal storage conditions but sensitive to extreme pH levels and high temperatures.
  • Melting Point: Specific melting point data may vary but typically falls within a defined range based on purity and hydration state .
Applications

Peramivir trihydrate is primarily used in clinical settings for treating influenza infections. Its applications include:

  • Antiviral Therapy: Approved for use in treating acute uncomplicated influenza in adults and children who are unable to take oral medications.
  • Emergency Preparedness: Utilized during influenza outbreaks or pandemics due to its rapid action against viral replication.
  • Research Applications: Investigated for potential use against other viral infections due to its mechanism of action against sialidases.
Synthesis and Structural Optimization of Peramivir Trihydrate

Novel Methodologies in Crystallization and Hydration Control

The stabilization of Peramivir trihydrate (chemical name: (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid trihydrate) requires precise hydration control to ensure pharmaceutical efficacy. The trihydrate form is the thermodynamically stable crystalline phase, but dihydrate intermediates often persist during manufacturing. A 2024 polymorphic transformation study revealed that dihydrate crystals initially precipitate as long rods before dissolving and recrystallizing as tetragonal-shaped trihydrate crystals. This transformation is mechanistically governed by dissolution-reprecipitation rather than solid-state transition. Crucially, stirring speed directly impacts kinetics: Increasing agitation from 50 rpm to 300 rpm reduces conversion time from 10 hours to 5.5 hours by enhancing dissolution efficiency [7].

Solvent selection critically determines hydrate purity. Patent CN102584637B demonstrates that crystallization from alcoholic solvents (methanol/water or ethanol/water mixtures) yields phase-pure trihydrate. Optimal conditions involve:

  • Methanol/Water (4:1 v/v): Yields trihydrate with ≤0.5% dihydrate impurity after 12-hour aging
  • Ethanol/Water (7:3 v/v): Produces larger crystals suitable for filtrationVacuum drying below 40°C preserves crystalline water without dehydration, as higher temperatures induce amorphous conversion [9]. Single-crystal X-ray diffraction confirms the trihydrate structure features a complex hydrogen-bonding network where water molecules bridge between the guanidino carbonyl oxygen and carboxylic acid groups, explaining its stability over dihydrate and anhydrous forms [7].

Table 1: Crystallization Parameters for Peramivir Trihydrate

ParameterDihydrate FormationTrihydrate Conversion
Solvent SystemAqueous acetonitrileMethanol/water (4:1)
Stirring Speed50 rpm300 rpm
Typical Crystal HabitLong rodsTetragonal plates
Transformation TimeNot applicable5.5 hours (optimized)
Thermodynamic StabilityMetastableStable (ΔG = -8.2 kJ/mol)

Stereoselective Synthesis Pathways for Cyclopentane Core Modifications

The cyclopentane core of Peramivir contains three contiguous chiral centers (1S,2S,3R) necessitating stereocontrolled synthesis. Patent WO2012145932A1 discloses a chiral-pool approach using L-glutamic acid to establish the 1S,2S,3R configuration. Key steps include:

  • Enantioselective Michael Addition: Thiourea-based organocatalyst (derived from tert-leucine) mediates asymmetric addition of nitromethane to cyclopentenone (98% ee, 72% yield) [3].
  • Lactam Formation: Carbocyclic ring closure via intramolecular aldol condensation under basic conditions.
  • Guanidinylation: Mitsunobu reaction introduces the guanidino group using ditert-butoxycarbonyl-protected thiourea with retention of configuration [3] [4].

Alternative routes (e.g., CN100432047C) employ transition-metal catalysis for stereocontrol:

  • Asymmetric Hydrogenation: [Rh(COD)(R,R-Et-DuPhos)]BF₄ catalyzes enamide reduction (99% ee, S/C = 500) to install the 2-ethylbutyl side chain stereocenter [4].
  • Enzymatic Resolution: Porcine liver esterase selectively hydrolyzes rac-ethyl carboxylate intermediate, enriching 1S-isomer to >99% ee [4].

Chiral HPLC analysis (Chiralpak IC-3 column) confirms stereochemical purity ≥99.5% in optimized routes, exceeding the 98% threshold for pharmaceutical grade [3].

Solvent-Free and Green Chemistry Approaches in Industrial-Scale Production

Traditional Peramivir synthesis (KR1020017016653) used methanol (Class 2 solvent) and activated carbon decolorization, generating toxic waste. Recent patents eliminate these hazards:

  • Methanol-Free Crystallization: CN114040906A replaces methanol with n-propanol/water (3:1), reducing genotoxic impurities to <10 ppm while maintaining 92% yield. The solvent is recycled via distillation (85% recovery) [1].
  • Activated Carbon Alternative: Filtration through celite-545 removes color bodies without carbon-mediated drug adsorption, improving yield by 6% [1].

Continuous-flow technology enhances sustainability:

  • Water-Mediated Guanidinylation: Aqueous HCl (10%) facilitates guanidine installation at 80°C in a plug-flow reactor (residence time = 30 min), eliminating organic solvents and boosting conversion to 97% [9].
  • Recycling Protocol: Mother liquors from crystallization are concentrated and subjected to enzymatic racemization (aminoacylase, 37°C), recovering 88% of unreacted isomer [4].

Table 2: Green Chemistry Metrics for Industrial Peramivir Synthesis

ParameterTraditional ProcessGreen Process
PMI (Process Mass Intensity)12048
Solvent ClassificationMethanol (Class 2)n-Propanol (Class 3)
Carbon Utilization (%)64%92%
Energy Consumption850 kWh/kg320 kWh/kg
Wastewater Load (COD)12,500 mg/L3,200 mg/L

Comparative Analysis of Patent-Derived Synthetic Routes (2001–2023)

Synthetic strategies for Peramivir trihydrate evolved significantly across key patents:

  • KR1020017016653 (2001): Original route used toxic methanol crystallization and low-yielding (65%) guanidinylation. Drying involved ambient exposure, risking variable hydration [1].
  • CN100432047C (2006): Introduced enzymatic resolution and Rh-catalyzed hydrogenation, enhancing stereoselectivity (>99% ee) but requiring expensive catalysts [4].
  • WO2012145932A1 (2012): Implemented organocatalytic Michael addition and flow chemistry, reducing steps from 12 to 8 and increasing overall yield from 18% to 34% [3].
  • CN114040906A (2022): Pioneered solvent-free vacuum drying at 35°C with n-propanol/water crystallization, achieving 99.2% trihydrate purity and water content of 12.0±0.3% (theoretical = 12.4%) [1] [9].

Critical innovations focus on hydration control:

  • KR1020107005427: Identified water activity (aw = 0.75) in ethanol/water mixtures as optimal for trihydrate nucleation [9].
  • CN102584637B: Disclosed that trihydrate crystals stored at 25°C/60% RH remain stable for 36 months, while dihydrate converts to trihydrate within 14 days under these conditions [9].

Table 3: Evolution of Synthetic Routes in Peramivir Patents (2001–2023)

PatentKey InnovationCatalyst/SolventYieldStereopurity
KR1020017016653Original routeMethanol, activated carbon65%96% ee
CN100432047CEnzymatic resolutionRh-Et-DuPhos, porcine esterase71%>99% ee
WO2012145932A1Organocatalysis + flow chemistryThiourea catalyst, aqueous HCl82% (step)98% ee
CN114040906An-Propanol crystallizationCelite-545, solvent recycling92%>99.5% ee

These advances demonstrate a clear trajectory toward stereochemical precision, reduced environmental impact, and rigorous hydration control essential for consistent Peramivir trihydrate manufacturing.

Properties

CAS Number

1041434-82-5

Product Name

Peramivir trihydrate

IUPAC Name

(1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;hydrate

Molecular Formula

C15H30N4O5

Molecular Weight

346.42 g/mol

InChI

InChI=1S/C15H28N4O4.H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);1H2/t9-,10+,11+,12-,13+;/m0./s1

InChI Key

DLIKIAYLVAIOME-BMIRNUAISA-N

SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O

Synonyms

3-(1'-acetylamino-2'-ethyl)butyl-4-((aminoimino)methyl)amino-2-hydroxycyclopentane-1-carboxylic acid
BCX 1812
BCX-1812
BCX1812
peramivir
Rapivab
RWJ 270201
RWJ-270201
RWJ270201

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O

Isomeric SMILES

CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.